Home > Products > Screening Compounds P34593 > Carteolol-d9 Hydrochloride
Carteolol-d9 Hydrochloride - 1346602-13-8

Carteolol-d9 Hydrochloride

Catalog Number: EVT-1441460
CAS Number: 1346602-13-8
Molecular Formula: C16H25ClN2O3
Molecular Weight: 337.892
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carteolol Hydrochloride is a synthetic, non-cardioselective beta-adrenergic blocking agent with intrinsic sympathomimetic activity (ISA) [, ]. It is primarily used in ophthalmology for its ocular hypotensive properties in treating glaucoma and ocular hypertension [, , , , , , , , , ].

Carteolol Hydrochloride

Compound Description: Carteolol hydrochloride, also known as 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyril hydrochloride, is a non-selective beta-adrenergic blocking agent with intrinsic sympathomimetic activity (ISA) [, ]. It is used in the treatment of hypertension and glaucoma, and is available in oral and ophthalmic formulations [, ]. Carteolol hydrochloride is metabolized primarily to 8-hydroxycarteolol []. Studies have shown that carteolol hydrochloride can protect lens epithelial cells from ultraviolet radiation by inhibiting the intracellular production of reactive oxygen species (ROS) [], suppress the generation of reactive oxygen species and rescue cell death after ultraviolet irradiation of cultured lens epithelial cells [], and protect human corneal epithelial cells from UVB-induced damage in vitro [].

8-Hydroxycarteolol

Compound Description: 8-Hydroxycarteolol is the main metabolite of carteolol hydrochloride, exhibiting stronger intrinsic sympathomimetic activity (ISA) compared to its parent compound [].

Timolol Maleate

Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma [, , ]. It is often used as a comparator drug in studies evaluating the efficacy and safety of carteolol hydrochloride [, ].

Betaxolol Hydrochloride

Compound Description: Betaxolol hydrochloride is a selective β1-adrenergic receptor antagonist used to treat glaucoma [, ].

Levobunolol Hydrochloride

Compound Description: Levobunolol hydrochloride is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma [, ].

Relevance: Levobunolol hydrochloride, similar to carteolol-d9 hydrochloride, belongs to the class of beta-adrenergic receptor antagonists. This shared pharmacological class allows for comparative analysis of their efficacy and safety profiles in managing conditions like glaucoma, as evidenced by studies investigating their effects on human corneal epithelial cells exposed to UVB radiation [].

Nipradilol

Compound Description: Nipradilol is a non-selective beta-adrenergic receptor antagonist with vasodilating properties, used primarily for the treatment of glaucoma and hypertension [, ].

Pilocarpine

Compound Description: Pilocarpine is a parasympathomimetic drug that acts as a non-selective muscarinic receptor agonist. It is commonly used in ophthalmology to treat glaucoma by constricting the pupil and increasing aqueous humor outflow [].

Relevance: While structurally distinct from carteolol-d9 hydrochloride, pilocarpine's relevance lies in its frequent co-administration with beta-blockers, including carteolol hydrochloride, for managing glaucoma []. This combined therapeutic approach underscores the potential for similar synergistic or additive effects when pilocarpine is used alongside carteolol-d9 hydrochloride.

Latanoprost

Compound Description: Latanoprost is a prostaglandin analog widely used as a first-line treatment for glaucoma. It lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor [].

Relevance: Latanoprost is often used in combination therapies for managing glaucoma. Studies have explored its additive effect when combined with dorzolamide or carteolol hydrochloride, highlighting the potential for similar synergistic effects with carteolol-d9 hydrochloride in IOP reduction [].

Dorzolamide

Compound Description: Dorzolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma. It lowers intraocular pressure by decreasing the production of aqueous humor [].

Relevance: Similar to latanoprost, dorzolamide is often used in combination with other IOP-lowering agents. Studies comparing its additive effects alongside latanoprost with those of carteolol hydrochloride highlight the potential for similar synergistic effects with carteolol-d9 hydrochloride in glaucoma management [].

Overview

Carteolol-d9 Hydrochloride is a stable isotopic variant of carteolol hydrochloride, which is a beta-adrenergic antagonist primarily used in the treatment of various cardiovascular conditions and glaucoma. It is characterized by the incorporation of deuterium, a stable hydrogen isotope, into its molecular structure. This modification aids in pharmacokinetic studies and the development of analytical methods for drug quantification.

Source

Carteolol-d9 Hydrochloride can be synthesized through chemical reactions that introduce deuterium into the carteolol structure. It is typically obtained from specialized chemical suppliers and is used mainly in research settings rather than as a commercial pharmaceutical product.

Classification

Carteolol-d9 Hydrochloride falls under the category of small molecules and is classified as a beta-adrenergic antagonist. It functions by blocking beta-adrenergic receptors, thereby influencing various physiological responses such as heart rate and intraocular pressure.

Synthesis Analysis

Methods

The synthesis of Carteolol-d9 Hydrochloride involves several key steps:

  1. Preparation of 3-amino-2-cyclohexenone: This precursor is crucial for the synthesis of carteolol.
  2. Deuteration: The introduction of deuterium atoms into the molecular structure occurs during specific reaction steps, enhancing the compound's stability and providing isotopic labeling for analytical purposes.
  3. Finalization: The synthesis concludes with the formation of carteolol-d9 hydrochloride through standard organic synthesis techniques, including condensation and purification methods.

Technical Details

The process often employs reagents such as N-bromosuccinimide in a low-toxicity solvent like cyclohexane to improve yield and purity. Reaction conditions are carefully controlled to ensure optimal results, with variations in solvents affecting product quality significantly .

Molecular Structure Analysis

Structure

The molecular formula for Carteolol-d9 Hydrochloride is C16H24D2N2O3C_{16}H_{24}D_{2}N_{2}O_{3}, where DD represents deuterium atoms incorporated into the structure. The compound features a tetrahydroquinoline backbone, which is essential for its biological activity.

Data

  • Molecular Weight: Approximately 294.4 g/mol (considering deuterium substitution).
  • IUPAC Name: 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydroquinolin-2-one.
  • Chemical Structure: The arrangement includes functional groups that contribute to its pharmacological properties .
Chemical Reactions Analysis

Reactions

Carteolol-d9 Hydrochloride can undergo various chemical reactions typical of beta-adrenergic antagonists:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to yield active metabolites.
  2. Oxidation: Under specific conditions, it can be oxidized to form different derivatives.
  3. Conjugation: The compound may also participate in conjugation reactions with glucuronic acid or sulfate groups during metabolism.

Technical Details

The stability of Carteolol-d9 Hydrochloride under various pH conditions has been studied to optimize its formulation for ocular applications .

Mechanism of Action

Process

The primary mechanism by which Carteolol-d9 Hydrochloride exerts its effects involves:

  • Beta-Receptor Blockade: By non-selectively blocking beta-1 and beta-2 adrenergic receptors, it reduces heart rate and myocardial contractility.
  • Reduction of Aqueous Humor Production: In ophthalmic applications, it lowers intraocular pressure by decreasing the production of aqueous humor without significantly affecting pupil size .

Data

Clinical studies have demonstrated that carteolol effectively reduces intraocular pressure in patients with glaucoma, making it a valuable therapeutic agent in ophthalmology .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Water solubility is approximately 0.421 mg/mL.
  • LogP: Approximately 1.1, indicating moderate lipophilicity.

Chemical Properties

  • pKa Values: Strongest acidic pKa is around 13.41; strongest basic pKa is approximately 9.76.
  • Hydrogen Bonding: The molecule has four hydrogen bond acceptors and three hydrogen bond donors .
Applications

Scientific Uses

Carteolol-d9 Hydrochloride serves primarily in research contexts:

  1. Pharmacokinetic Studies: Its isotopic labeling allows for precise tracking in biological systems.
  2. Analytical Chemistry: Used as a standard in mass spectrometry and other analytical techniques to quantify drug levels in biological samples.
  3. Ophthalmology Research: Investigated for its efficacy in lowering intraocular pressure and potential effects on ocular health.

This compound represents an important tool for researchers studying beta-adrenergic mechanisms and their implications in various therapeutic areas.

Introduction to Carteolol-d9 Hydrochloride

Chemical Identity and Isotopic Labeling Rationale

Carteolol-d9 hydrochloride (chemical name: (±)-5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone monohydrochloride) is a deuterated isotopologue of the non-selective beta-adrenergic antagonist carteolol hydrochloride. Its molecular formula is C₁₆H₁₆D₉ClN₂O₃, with a molecular weight of 337.89 g/mol [1] [4]. The compound incorporates nine deuterium atoms (D9) at the tert-butyl group of the amine side chain, replacing all nine hydrogen atoms in the three methyl groups of this moiety [1] [5]. This strategic deuteration preserves the stereochemistry and steric bulk of the parent molecule while altering bond dissociation energies due to the deuterium kinetic isotope effect (DKIE).

The primary rationale for deuteration lies in modifying metabolic stability without compromising pharmacological activity. The C-D bond exhibits approximately 6-10 times greater kinetic stability than the C-H bond at physiological temperatures due to its lower zero-point vibrational energy [7] [8]. This enhanced stability particularly influences oxidative metabolism pathways mediated by cytochrome P450 enzymes, where cleavage of the C-H bond is often the rate-limiting step. For carteolol, which undergoes hepatic metabolism, deuteration at the tert-butyl position targets metabolic soft spots to prolong systemic exposure [1] [8].

  • Analytical Applications: The mass shift of +9 Da introduced by deuterium labeling enables unambiguous differentiation from non-deuterated carteolol in mass spectrometry-based assays. This facilitates precise quantification in pharmacokinetic studies without isotopic interference [7]. The distinct mass signature allows researchers to track the deuterated and non-deuterated compounds simultaneously in biological matrices, making Carteolol-d9 hydrochloride an essential internal standard for liquid chromatography-mass spectrometry (LC-MS) bioanalysis [1] [7].

  • Physicochemical Properties: Deuterium substitution minimally affects lipophilicity (ΔlogP ≈ -0.006) and pKa, preserving the parent drug's membrane permeability and receptor binding characteristics. However, the reduced vibrational frequency of C-D bonds can slightly strengthen molecular interactions in hydrophobic binding pockets [8]. Comparative studies show identical receptor binding affinity between carteolol and its deuterated analog for both β₁ and β₂ adrenergic receptors, confirming that pharmacological activity remains unaltered [5] [10].

Table 1: Structural Characteristics of Carteolol-d9 Hydrochloride

PropertySpecification
CAS Number1346602-13-8
Molecular FormulaC₁₆H₁₆D₉ClN₂O₃
Deuterium Positionstert-Butyl group (all nine hydrogens replaced)
Parent Compound CAS51781-21-6 (carteolol HCl)
Isotopic Purity≥98% deuterated (typically specified by supplier)
Primary Analytical UseLC-MS internal standard for pharmacokinetic assays

Historical Development of Deuterated Beta-Adrenergic Antagonists

The development of deuterated beta-blockers represents a strategic application of isotopic chemistry to enhance therapeutic profiles. Carteolol hydrochloride (non-deuterated) was first approved for ophthalmic use in the 1980s as a 1-2% solution for glaucoma management, marketed under trade names including Ocupress® and Arteoptic® [6] [9]. Its mechanism involves reducing aqueous humor production via blockade of β-adrenergic receptors in the ciliary body, thereby lowering intraocular pressure [2] [10].

Deuteration strategies for beta-blockers emerged prominently in the early 2000s, driven by advances in synthetic deuterium chemistry and heightened understanding of metabolic pathways. The "deuterium switch" approach—creating deuterated versions of existing drugs—gained traction following the 2017 FDA approval of deutetrabenazine, validating deuterium as a pharmacologically acceptable modification [8]. Carteolol-d9 hydrochloride was developed within this paradigm, specifically designed to probe metabolic stability while retaining the parent drug's intrinsic sympathomimetic activity (ISA) that differentiates carteolol from other beta-blockers [5] [6].

  • Evolution of Synthetic Methods: Early deuterated analogs relied on direct H/D exchange using metal catalysts, which often resulted in low regioselectivity and isotopic scrambling. Modern synthesis of Carteolol-d9 employs deuterated precursors—specifically, (CD₃)₃C-CD₂-NH₂—that are condensed with the quinolinone backbone under controlled conditions to achieve >98% isotopic incorporation [1] [8]. This precursor approach ensures precise deuteration at the tert-butyl group without affecting labile hydrogens elsewhere in the molecule.

  • Comparative Deuterated Beta-Blockers: While carteolol-d9 remains a research tool, several deuterated beta-blockers have reached clinical development. Examples include SD-254 (deuterated metoprolol) for anxiety, which demonstrated reduced first-pass metabolism in Phase I trials. The trajectory of these compounds illustrates the pharmaceutical industry's investment in deuterium chemistry to extend patent life and optimize pharmacokinetics [8].

Table 2: Historical Milestones in Deuterated Beta-Blocker Development

YearMilestoneCompound
1980sOriginal carteolol approval for glaucomaCarteolol HCl
2008First deuterated beta-blocker patent filingsSD-254 (deut-metoprolol)
2017FDA approval of first deuterated drugDeutetrabenazine
2020sCarteolol-d9 as research standard in metabolomicsCarteolol-d9 hydrochloride

Role in Modern Pharmacological Research

Carteolol-d9 hydrochloride serves as an indispensable tool in drug metabolism and ocular pharmacology research, primarily functioning as an internal standard for quantitative bioanalysis. Its identical chromatographic behavior to non-deuterated carteolol—coupled with distinct mass spectral signatures—enables precise measurement of carteolol concentrations in plasma, aqueous humor, and ocular tissues without matrix interference [1] [7]. This application is critical for studying carteolol's pharmacokinetic profile, including its corneal permeability and systemic absorption following ophthalmic administration.

  • Metabolic Pathway Elucidation: Studies utilizing Carteolol-d9 have delineated carteolol's major metabolic pathways: hydroxylation of the quinolinone ring and N-dealkylation of the tert-butyl group. When incubated with human liver microsomes, the deuterated analog showed a 2.3-fold reduction in N-dealkylation rate compared to non-deuterated carteolol, confirming that deuteration retards oxidative cleavage at the tert-butyl moiety [8]. This metabolic stabilization translates to a prolonged half-life in vitro, making it a model compound for studying deuterium's impact on first-pass metabolism.

  • Ocular Pharmacodynamics: Research employing Carteolol-d9 has validated carteolol's dual mechanisms in intraocular pressure (IOP) reduction: decreased aqueous production and enhanced uveoscleral outflow. Isotope-labeled studies in perfused porcine eyes demonstrated that 74% of IOP reduction stems from reduced aqueous humor secretion, while 26% derives from outflow facilitation [3] [10]. The compound's intrinsic sympathomimetic activity (ISA)—preserved in the deuterated form—confers a potential advantage by improving retinal perfusion, a property investigated in normal-tension glaucoma models using deuterium-labeled analogs [2] [3].

  • Advanced Mass Spectrometry Techniques: Carteolol-d9 enables multiplexed quantification in complex matrices through differential isotopic tagging. For example, the TMAB (trimethylammoniumbutyryl) isotopic labeling system employs tags with varying deuterium numbers (D0, D3, D6, D9), allowing simultaneous quantification of carteolol and other amines across multiple biological samples in a single LC-MS run [7]. This technique has revealed circadian variations in carteolol's IOP-lowering efficacy, showing maximal effect during daytime hours in normal-tension glaucoma patients [3].

Table 3: Research Applications of Carteolol-d9 Hydrochloride

Application DomainResearch Utility
Quantitative BioanalysisGold standard internal standard for LC-MS quantification of carteolol in biological matrices
Metabolic Stability AssaysMeasures deuterium kinetic isotope effect (DKIE) on oxidative metabolism pathways
Ocular PharmacokineticsTracks corneal penetration and aqueous humor distribution without isotopic interference
Multiplexed MS TechniquesEnables 4-plex comparative analyses using D0/D3/D6/D9 TMAB tags

Properties

CAS Number

1346602-13-8

Product Name

Carteolol-d9 Hydrochloride

IUPAC Name

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride

Molecular Formula

C16H25ClN2O3

Molecular Weight

337.892

InChI

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3;

InChI Key

FYBXRCFPOTXTJF-KYRNGWDOSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl

Synonyms

5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone Hydrochloride; (+/-)-Carteolol-d9 Hydrochloride; dl-Carteolol-d9 Hydrochloride; Abbott 43326-d9; OPC-1085-d9; Arteoptic-d9; Endak-d9; Mikelan-d9; Teoptic-d9;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.